5-Bromo Enables Cross-Coupling Reactions
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide contains a 5-position aryl bromide that enables palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura (aryl/heteroaryl boronic acids) and Buchwald-Hartwig amination—that are completely inaccessible to the unsubstituted N-(thiazolo[5,4-b]pyridin-2-yl)acetamide (CAS 67219-29-8) [1]. This bromine atom serves as a synthetic linchpin for generating diverse analog libraries from a single precursor. The 5-bromo derivative has been explicitly employed as an intermediate in the synthesis of ASK1 (apoptosis signal-regulating kinase 1) inhibitors, where it was converted to N-(5-bromothiazolo[5,4-b]pyridin-2-yl)-4-(2-hydroxypropan-2-yl)benzamide and N-(5-bromothiazolo[5,4-b]pyridin-2-yl)-4-(trifluoromethyl)benzamide via amide coupling prior to further diversification [2].
| Evidence Dimension | Synthetic versatility (cross-coupling capability) |
|---|---|
| Target Compound Data | Contains aryl bromide at 5-position; amenable to Pd-catalyzed cross-coupling |
| Comparator Or Baseline | N-(thiazolo[5,4-b]pyridin-2-yl)acetamide (CAS 67219-29-8); no halogen substituent |
| Quantified Difference | Qualitative: Cross-coupling possible vs. impossible; no quantitative yield comparison available |
| Conditions | Standard Suzuki-Miyaura or Buchwald-Hartwig reaction conditions |
Why This Matters
For medicinal chemistry teams synthesizing focused libraries, the 5-bromo derivative eliminates an entire synthetic step (halogenation) and provides a direct diversification vector that the unsubstituted analog lacks.
- [1] SpectraBase. N-(thiazolo[5,4-b]pyridin-2-yl)acetamide. Compound ID: 9OOHCQZVSi0. View Source
- [2] Patsnap. Apoptosis signal-regulating kinase 1 inhibitors - Preparation of intermediates N-(5-bromothiazolo[5,4-b]pyridin-2-yl)-4-(2-hydroxypropan-2-yl)benzamide (1D). 2012. View Source
